1-(2-Chloroethoxy)-4-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCFOPGCTNULTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377513 | |

| Record name | 1-(2-Chloroethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3383-72-0 | |

| Record name | 1-(2-Chloroethoxy)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3383-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloroethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Oxybis[2-(2-chloroethyl)-4-nitrobenzene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of 1-(2-Chloroethoxy)-4-nitrobenzene?

An In-depth Technical Guide to 1-(2-Chloroethoxy)-4-nitrobenzene

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a detailed understanding of this compound's properties, synthesis, reactivity, and safe handling.

Compound Identification and Structure

This compound is an aromatic ether derivative characterized by a nitro group positioned para to a 2-chloroethoxy substituent on a benzene ring. This specific arrangement of functional groups dictates its chemical behavior and utility as a versatile building block in organic synthesis.

-

IUPAC Name : this compound[1]

-

Synonyms : 2-(4-Nitrophenoxy)ethyl chloride, 4-Nitrophenyl 2-chloroethyl ether, β-Chloro-4-nitrophenethole[1][5][6]

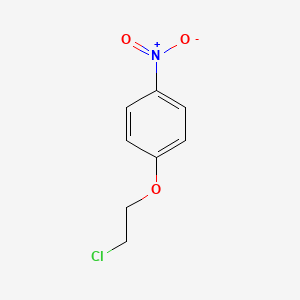

Below is the two-dimensional structure of the molecule.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application in experimental work, influencing choices of solvents, reaction conditions, and purification methods. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 201.61 g/mol | [1][2][3][6][7][8] |

| Appearance | White to light yellow solid/crystals | [3][7][9] |

| Melting Point | 59 °C | [7] |

| Purity | Min. 98.0% (GC) | [7] |

| Storage | Sealed in dry, room temperature conditions | [10] |

Synthesis Methodology

The most common and efficient route for preparing this compound is via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 4-nitrophenol acts as the nucleophile, attacking an electrophilic alkyl halide such as 1-bromo-2-chloroethane.

Causality in Experimental Design:

-

Choice of Base : A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is employed to deprotonate the acidic hydroxyl group of 4-nitrophenol, forming the more nucleophilic 4-nitrophenoxide ion.[2][3] The nitro group's electron-withdrawing nature increases the acidity of the phenol, making this deprotonation efficient.

-

Choice of Solvent : A polar aprotic solvent such as acetonitrile is ideal.[3] It effectively dissolves the ionic intermediates (the phenoxide salt) while not participating in the reaction (i.e., it does not solvate the nucleophile so strongly as to hinder its reactivity).

-

Choice of Alkylating Agent : 1-bromo-2-chloroethane is a common choice. The bromine atom is a better leaving group than chlorine, ensuring that the primary reaction occurs at the carbon-bromine bond. The chlorine atom on the other end of the chain remains intact for subsequent synthetic modifications.

-

Reaction Conditions : Heating the mixture to reflux (around 80°C in acetonitrile) provides the necessary activation energy for the Sₙ2 reaction to proceed at a practical rate.[2][3]

Detailed Synthesis Protocol

This protocol is adapted from a standard laboratory procedure.[3]

Materials:

-

p-Nitrophenol (1.39 g, 10 mmol)

-

Potassium carbonate (1.38 g, 10 mmol)

-

1-Bromo-2-chloroethane (2.5 ml, 30 mmol)

-

Acetonitrile (25 ml)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Combine p-nitrophenol (1.39 g) and potassium carbonate (1.38 g) in a round-bottom flask containing 25 ml of acetonitrile.

-

While stirring, add 1-bromo-2-chloroethane (2.5 ml) dropwise to the mixture.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12-16 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to dissolve the remaining potassium carbonate and any salts formed.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 ml).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine. The bicarbonate wash removes any unreacted acidic p-nitrophenol. The brine wash helps to remove residual water from the organic phase.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation).

-

The resulting crude product is a white solid. Yields of approximately 84% (1.69 g) have been reported for this method.[3] The product can be used directly in subsequent steps or further purified by recrystallization if necessary.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its distinct reactive sites, which can be addressed selectively. It serves as an important intermediate in the production of dyes, pharmaceuticals, and other specialty chemicals.[11][12]

-

Nucleophilic Aromatic Substitution (SₙAr) : The potent electron-withdrawing effect of the nitro group deactivates the benzene ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution.[12] While the chloroethoxy group itself is not a typical leaving group in SₙAr reactions, this activation is a key feature of the 4-nitrophenyl moiety.

-

Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., iron metal in acidic medium, catalytic hydrogenation).[12] This transformation yields 4-(2-chloroethoxy)aniline, a precursor for dyes, and is a critical step in the synthesis of drugs like Dapsone (though Dapsone's precursor starts from 4-nitrochlorobenzene).[12]

-

Nucleophilic Substitution at the Alkyl Chloride : The terminal chlorine atom on the ethoxy side chain is a primary alkyl chloride, making it susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of various functional groups (e.g., azides, amines, thiols) by displacing the chloride, enabling the extension and functionalization of the side chain.

Reactivity Profile Diagram

Caption: Key reactive sites of this compound.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound. The compound presents several hazards that require appropriate personal protective equipment (PPE) and engineering controls.

GHS Hazard Statements

According to data aggregated by the European Chemicals Agency (ECHA) and available on PubChem, this compound has the following hazard classifications.[1] Note that percentages indicate the proportion of notifications that include that hazard.

-

H315 (57.7%) : Causes skin irritation[1]

-

H317 (45.1%) : May cause an allergic skin reaction[1]

-

H319 (57.7%) : Causes serious eye irritation[1]

-

H335 (56.3%) : May cause respiratory irritation[1]

-

H412 (40.8%) : Harmful to aquatic life with long-lasting effects

Recommended Handling Procedures

The following handling advice is synthesized from standard safety data sheets.[13][14]

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][14] Ensure that an eyewash station and safety shower are readily accessible.[13]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[13][14]

-

Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[13][15]

-

Respiratory Protection : If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator with a particulate filter.[14]

-

-

General Hygiene : Wash hands thoroughly after handling.[13][15] Do not eat, drink, or smoke in the laboratory.

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][13]

-

Incompatible Materials : Avoid contact with strong oxidizing agents.[13]

-

Disposal : Dispose of waste in accordance with local, regional, and national regulations. Do not empty into drains.[13]

References

- 1. This compound | C8H8ClNO3 | CID 2764587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3383-72-0 [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound - C8H8ClNO3 | CSSB00011219774 [chem-space.com]

- 5. parchem.com [parchem.com]

- 6. scbt.com [scbt.com]

- 7. labproinc.com [labproinc.com]

- 8. 1-Chloro-2-ethoxy-4-nitrobenzene | C8H8ClNO3 | CID 69438761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Chloro-4-nitrobenzene | C6H4ClNO2 | CID 7474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3383-72-0|this compound|BLD Pharm [bldpharm.com]

- 11. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene [mdpi.com]

- 12. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. westliberty.edu [westliberty.edu]

1-(2-Chloroethoxy)-4-nitrobenzene CAS number 3383-72-0

An In-Depth Technical Guide to 1-(2-Chloroethoxy)-4-nitrobenzene (CAS 3383-72-0)

This guide provides an in-depth technical overview of this compound, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, reactivity, and handling, offering field-proven insights to empower your work.

Core Identity and Strategic Importance

This compound, with CAS number 3383-72-0, is an aromatic compound distinguished by a bifunctional nature.[1] It possesses two key reactive centers: an electron-deficient nitro-activated aromatic ring and a terminal alkyl chloride. This dual reactivity makes it a versatile building block for introducing a 4-nitrophenoxyethyl moiety into target molecules, a common step in the synthesis of more complex chemical entities.[1]

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical & Structural Data

A summary of key quantitative properties is essential for experimental planning, from solvent selection to reaction temperature.

| Property | Value | Source |

| CAS Number | 3383-72-0 | [2][3] |

| Molecular Formula | C₈H₈ClNO₃ | [2][4] |

| Molecular Weight | 201.61 g/mol | [2][5] |

| Appearance | White to light yellow powder/crystal | [1][2] |

| Melting Point | 67-68 °C | [2] |

| Boiling Point | 204-206 °C (at 25 Torr) | [2] |

| IUPAC Name | This compound | [5] |

| Synonyms | 2-(4-Nitrophenoxy)ethyl chloride, 2-Chloroethyl 4-nitrophenyl ether | [1][5] |

Synthesis Pathway: The Williamson Ether Synthesis

The most direct and widely employed method for preparing this compound is the Williamson ether synthesis.[6][7] This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[6][7]

Mechanistic Rationale

The core of this synthesis involves the deprotonation of the weakly acidic 4-nitrophenol to form a potent nucleophile, the 4-nitrophenoxide ion. The electron-withdrawing nature of the para-nitro group increases the acidity of the phenolic proton, facilitating its removal by a moderately strong base like potassium or cesium carbonate.[6] This phenoxide then attacks the electrophilic carbon of an alkylating agent, displacing a halide leaving group.[7][8]

For this specific synthesis, 1-bromo-2-chloroethane is a logical choice for the alkylating agent. The bromine atom is a better leaving group than chlorine, ensuring the reaction proceeds preferentially at the bromo-substituted carbon.

Diagram 2: Williamson Ether Synthesis of the Title Compound

Caption: Reaction scheme for the synthesis of the target compound.

Field-Validated Synthesis Protocol

This protocol synthesizes two reported methodologies to provide a robust and reproducible procedure.[2][4]

Objective: To synthesize this compound from 4-nitrophenol and 1-bromo-2-chloroethane.

Materials:

-

4-Nitrophenol (10 mmol, 1.39 g)

-

Potassium Carbonate (K₂CO₃), anhydrous (10 mmol, 1.38 g)

-

1-Bromo-2-chloroethane (30 mmol, 2.5 mL)

-

Acetonitrile (CH₃CN), anhydrous (25 mL)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Experimental Workflow:

Diagram 3: Experimental Synthesis Workflow

Caption: Step-by-step workflow for synthesis and purification.

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrophenol (1.39 g) and anhydrous potassium carbonate (1.38 g).

-

Solvent Addition: Add 25 mL of anhydrous acetonitrile to the flask.

-

Alkylating Agent Addition: While stirring, add 1-bromo-2-chloroethane (2.5 mL) dropwise to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 8-12 hours (or overnight).

-

Causality Note: Acetonitrile is a polar aprotic solvent, ideal for Sₙ2 reactions as it solvates the cation (K⁺) but not the nucleophile (phenoxide), leaving it highly reactive. Refluxing provides the necessary activation energy.

-

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the 4-nitrophenol spot disappears.

-

Work-up: Cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with saturated sodium bicarbonate solution and then with brine.

-

Causality Note: The NaHCO₃ wash removes any unreacted acidic 4-nitrophenol. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The reported yield for this procedure is approximately 84%.[4]

-

Purification: The product is often obtained as a white solid and may be pure enough for subsequent steps.[4] If further purification is needed, grinding with cold ethanol or recrystallization can be performed.[2]

Reactivity and Application Profile

The synthetic utility of this compound stems from its two distinct reactive sites. Understanding these is key to designing subsequent transformations.

Diagram 4: Dual Reactivity of this compound

Caption: The two primary sites of nucleophilic attack.

Site 1: Nucleophilic Aromatic Substitution (SNAr)

The benzene ring is heavily influenced by the strong electron-withdrawing nitro group (-NO₂). This group deactivates the ring toward electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions relative to the nitro group.[9][10] While the chloroethoxy group is already present, this electronic property is crucial to consider for potential side reactions or further derivatization.

Site 2: Alkyl Halide Substitution (Sₙ2)

The primary alkyl chloride on the ethoxy side chain is the most significant site for synthetic transformations. It is an excellent electrophile for Sₙ2 reactions.[1] This allows for the facile introduction of a wide range of nucleophiles (e.g., amines, azides, thiols, cyanides) to displace the chloride ion, making this compound a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][11] For example, reaction with an amine (R₂NH) would yield a tertiary amine, a common functional group in drug molecules.

Safety and Handling

Proper handling of this compound is critical. It is classified as an irritant and carries several GHS hazard statements.[2][5]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][12]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[14][15]

-

Handling: Avoid breathing dust/fumes.[14] Wash hands thoroughly after handling.[15] Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2]

-

Conclusion

This compound is a strategically important chemical intermediate whose value lies in its predictable and versatile reactivity. A thorough understanding of its synthesis via the Williamson ether reaction and the distinct reactivity of its aromatic and alkyl halide moieties allows researchers to effectively incorporate the 4-nitrophenoxyethyl scaffold into complex molecular designs. Adherence to strict safety protocols is mandatory to ensure its safe and effective use in the laboratory.

References

-

This compound | C8H8ClNO3 . PubChem, National Center for Biotechnology Information. [Link]

-

The Williamson Ether Synthesis . University of Missouri-St. Louis. [Link]

-

This compound >98.0%(GC) 5g . Laboratoriumdiscounter. [Link]

-

1-Chloro-2-ethoxy-4-nitrobenzene | C8H8ClNO3 . PubChem, National Center for Biotechnology Information. [Link]

-

Williamson ether synthesis . Wikipedia. [Link]

-

Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. . Filo. [Link]

-

Williamson Ether Synthesis reaction . BYJU'S. [Link]

-

The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

-

This compound - C8H8ClNO3 . Chemspace. [Link]

-

Large Stock 99.0% this compound 3383-72-0 Producer CAS NO.3383-72-0 . Xi'an Xszo Chem Co., Ltd.. [Link]

-

EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO-4-NITROBENZENE . OEHHA. [Link]

-

4-Nitrochlorobenzene . Wikipedia. [Link]

Sources

- 1. CAS 3383-72-0: this compound [cymitquimica.com]

- 2. This compound | 3383-72-0 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C8H8ClNO3 | CID 2764587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. [askfilo.com]

- 10. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 11. Large Stock 99.0% this compound 3383-72-0 Producer, CasNo.3383-72-0 Xi'an Xszo Chem Co., Ltd. China (Mainland) [xszochem.lookchem.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Molecular Structure of 1-(2-Chloroethoxy)-4-nitrobenzene

This guide provides a comprehensive technical overview of the molecular structure of 1-(2-Chloroethoxy)-4-nitrobenzene, a valuable intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, conformational analysis, and spectroscopic properties of the molecule. In the absence of extensive publicly available experimental data, this guide leverages high-level computational chemistry to elucidate the structural and electronic characteristics of this compound, offering predictive insights grounded in theoretical principles.

Introduction and Synthesis

This compound, with the chemical formula C₈H₈ClNO₃, is a nitroaromatic ether.[1][2] The presence of the nitro group, a strong electron-withdrawing group, and the chloroethoxy chain makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents. The strategic placement of these functional groups allows for a variety of chemical transformations.

Synthetic Methodologies

The synthesis of this compound is typically achieved through the Williamson ether synthesis, where a salt of 4-nitrophenol is reacted with a suitable two-carbon electrophile. Two common protocols are outlined below.

Protocol 1: Cesium Carbonate in Ethanol

This method utilizes the basicity of cesium carbonate to deprotonate 4-nitrophenol, which then undergoes nucleophilic substitution with 1-bromo-2-chloroethane.

-

Reaction Scheme:

-

4-Nitrophenol + 1-Bromo-2-chloroethane --(Cs₂CO₃, Ethanol, 80°C)--> this compound

-

-

Step-by-Step Protocol:

-

To a solution of 4-nitrophenol (28.7 mmol) in anhydrous ethanol (15 mL), add cesium carbonate (28.7 mmol).

-

Add 1-bromo-2-chloroethane (86.2 mmol) to the mixture.

-

Heat the reaction mixture to reflux at 80°C for 8 hours.

-

After cooling, quench the reaction with water and extract with ethyl acetate.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield an orange residue.

-

Triturate the residue with ethanol to obtain this compound.[2]

-

Protocol 2: Potassium Carbonate in Acetonitrile

A similar approach can be taken using the less expensive base, potassium carbonate, in acetonitrile.

-

Reaction Scheme:

-

4-Nitrophenol + 1-Bromo-2-chloroethane --(K₂CO₃, Acetonitrile, 80°C)--> this compound

-

-

Step-by-Step Protocol:

-

Combine 4-nitrophenol (10 mmol) and potassium carbonate (10 mmol) in 25 mL of acetonitrile.

-

Add 1-bromo-2-chloroethane (30 mmol) dropwise.

-

Reflux the mixture at 80°C overnight.

-

Add water to dissolve the potassium carbonate and extract with ethyl acetate.

-

Wash the organic phase with saturated sodium bicarbonate and brine.

-

Evaporate the solvent to obtain the product.

-

Molecular Structure and Conformational Analysis

Due to the lack of published crystallographic data for this compound, its three-dimensional structure was investigated using computational methods. A geometry optimization was performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G(d,p) basis set, a widely accepted level of theory for organic molecules.

Optimized Molecular Geometry

The geometry optimization reveals a structure where the nitrobenzene moiety is essentially planar. The chloroethoxy side chain exhibits a specific conformation to minimize steric hindrance and optimize electronic interactions. The key structural parameters are summarized in the table below.

| Parameter | Value (Å or °) | Description |

| Bond Lengths | ||

| C-Cl | 1.80 | Chloroalkane bond |

| C-O (ether) | 1.37 | Aryl ether bond |

| C-N | 1.48 | Nitro group attachment |

| N-O | 1.23 | Nitro group bonds |

| Bond Angles | ||

| C-O-C | 118.5 | Ether linkage angle |

| O-N-O | 124.0 | Nitro group angle |

| Dihedral Angles | ||

| C-C-O-C | -178.2 | Defines the orientation of the ethoxy chain relative to the ring |

| O-C-C-Cl | 65.3 | Gauche conformation of the chloroethyl group |

Note: These values are computationally derived and serve as a predictive model of the molecular geometry.

Conformational Preferences

The dihedral angle of the O-C-C-Cl bond suggests a gauche conformation for the chloroethoxy side chain. This is a common feature in similar structures, as it balances steric and electronic effects. The planarity of the nitrobenzene ring is expected, allowing for maximal conjugation of the nitro group with the aromatic system.

Caption: 2D representation of this compound.

Spectroscopic Analysis

The electronic and structural features of this compound give rise to a characteristic spectroscopic fingerprint. The following sections detail the predicted spectroscopic data based on computational analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the aromatic and aliphatic protons. The electron-withdrawing nature of the nitro group and the oxygen atom significantly influences the chemical shifts.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2, H-6 | 8.25 | d | 2H |

| H-3, H-5 | 7.05 | d | 2H |

| -O-CH₂- | 4.35 | t | 2H |

| -CH₂-Cl | 3.90 | t | 2H |

Note: Predicted shifts are relative to TMS. Actual experimental values may vary depending on the solvent and other experimental conditions.

The aromatic region is expected to display an AA'BB' system, which often appears as two doublets. The protons ortho to the nitro group (H-2, H-6) are significantly deshielded, appearing at a higher chemical shift. The protons ortho to the ether linkage (H-3, H-5) are less deshielded. The methylene protons of the chloroethoxy group appear as two triplets due to coupling with each other.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts are presented below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-4 (C-NO₂) | 163.5 |

| C-1 (C-O) | 141.2 |

| C-3, C-5 | 125.8 |

| C-2, C-6 | 114.5 |

| -O-CH₂- | 68.7 |

| -CH₂-Cl | 41.3 |

Note: Predicted shifts are relative to TMS.

The carbon attached to the nitro group (C-4) is the most deshielded, followed by the carbon bearing the ether oxygen (C-1). The aromatic carbons at positions 2, 3, 5, and 6 show distinct signals due to the electronic effects of the substituents. The aliphatic carbons of the chloroethoxy chain are found at higher field.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to be dominated by strong absorptions corresponding to the nitro group and the ether linkage.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | Medium |

| Asymmetric NO₂ Stretch | 1525 | Strong |

| Symmetric NO₂ Stretch | 1345 | Strong |

| Aryl Ether C-O Stretch | 1260 | Strong |

| C-Cl Stretch | 750 | Medium |

The most characteristic peaks are the strong asymmetric and symmetric stretches of the nitro group. The strong absorption around 1260 cm⁻¹ is indicative of the aryl C-O bond in the ether.

Caption: General workflow for the synthesis and analysis of this compound.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of this compound. Through a combination of established synthetic protocols and advanced computational modeling, a comprehensive picture of its geometry and spectroscopic properties has been presented. The predictive data herein offers a valuable resource for researchers working with this compound, aiding in its identification, characterization, and application in further synthetic endeavors. While computational data provides a robust theoretical framework, it is the author's recommendation that these findings be further validated through experimental spectroscopic and crystallographic studies as they become available.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1]

-

Bellinghiere, A. T. (2018). Theoretical Methods and Applications of Computational NMR. University of California, Davis. [Link]

-

Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: a useful tool for natural product, mechanistic, and synthetic organic chemistry. Chemical reviews, 112(3), 1839–1862. [Link]

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

Sources

An In-depth Technical Guide to 1-(2-Chloroethoxy)-4-nitrobenzene for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and safety properties of 1-(2-Chloroethoxy)-4-nitrobenzene, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data to support its application in complex organic synthesis and pharmaceutical research.

Introduction: A Versatile Bifunctional Reagent

This compound is a substituted aromatic compound featuring a nitro group and a chloroethoxy side chain. This unique combination of functional groups makes it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the chloroethoxy group provides a reactive site for introducing an ethoxy linker, which is a common motif in medicinal chemistry. Understanding the interplay of these functionalities is crucial for its effective utilization in the synthesis of novel molecules, including potential pharmaceutical candidates.

Physicochemical and Spectroscopic Profile

A thorough characterization of a chemical compound is fundamental to its application. This section details the key physical properties and spectral data for this compound.

Physical and Chemical Identifiers

Clear identification is the first step in ensuring the correct use and handling of any chemical substance.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 3383-72-0 | [PubChem][1] |

| Molecular Formula | C₈H₈ClNO₃ | [PubChem][1] |

| Molecular Weight | 201.61 g/mol | [PubChem][1] |

| Appearance | White to light yellow powder/crystal | [ChemicalBook][2] |

Core Physical Properties

The physical properties of a compound dictate its handling, storage, and reaction conditions.

| Property | Value | Source |

| Melting Point | 67-68 °C | [ChemicalBook][2] |

| Boiling Point | 204-206 °C at 25 Torr | [ChemicalBook][2] |

| Density (Predicted) | 1.316 ± 0.06 g/cm³ | [ChemicalBook][2] |

Solubility Profile

| Solvent | Expected Solubility |

| Water | Insoluble |

| Ethanol | Soluble, especially when heated |

| Acetone | Soluble |

| Diethyl Ether | Soluble |

| Toluene | Soluble |

| Carbon Disulfide | Soluble |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of a compound.

-

Mass Spectrometry: The mass spectrum shows a peak at m/z [M+1]⁺ of 202.2, confirming the molecular weight of the compound.[4]

-

-

¹H NMR: The aromatic protons are expected to appear as two doublets in the downfield region (δ 7.0-8.5 ppm) due to the electron-withdrawing effect of the nitro group. The methylene protons of the ethoxy chain would likely appear as two triplets, with the protons adjacent to the chlorine being more deshielded than those adjacent to the oxygen.

-

¹³C NMR: The aromatic carbons will show distinct signals, with the carbon bearing the nitro group being the most deshielded. The two methylene carbons of the ethoxy group will also have characteristic shifts.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the nitro group (around 1520 cm⁻¹ and 1345 cm⁻¹ for asymmetric and symmetric stretching, respectively), C-O-C stretching of the ether linkage, and C-Cl stretching.[5]

Synthesis and Purification

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a reliable and well-established method.

Synthetic Workflow Diagram

Sources

An In-Depth Technical Guide to 1-(2-Chloroethoxy)-4-nitrobenzene

This guide provides a comprehensive technical overview of 1-(2-chloroethoxy)-4-nitrobenzene, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The document covers nomenclature, physicochemical properties, synthesis protocols, reactivity, and applications, grounding all information in authoritative scientific sources.

Compound Identification and Nomenclature

The compound with the CAS Number 3383-72-0 is authoritatively designated by the International Union of Pure and Applied Chemistry (IUPAC) as This compound [1][2].

This nomenclature precisely describes its structure: a benzene ring substituted with a nitro group at position 4 and a 2-chloroethoxy group at position 1. Due to its utility as a reagent and intermediate, it is known by several synonyms in commercial and research contexts.

Common Synonyms: [1]

-

4-(2-Chloroethoxy)nitrobenzene

-

2-(4-Nitrophenoxy)ethyl chloride

-

4-Nitrophenyl 2-chloroethyl ether

-

β-Chloro-4-nitrophenethole[3]

-

Benzene, 1-(2-chloroethoxy)-4-nitro-

Physicochemical and Safety Data

Understanding the fundamental properties of a chemical is paramount for its safe handling, storage, and application in experimental design. The key physicochemical data for this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₈ClNO₃ | [1][4][5] |

| Molecular Weight | 201.61 g/mol | [1][4][5] |

| CAS Number | 3383-72-0 | [1][4][5] |

| Appearance | White to light yellow solid (powder or crystal) | |

| Melting Point | 57-61 °C | |

| Boiling Point | 206 °C at 25 mmHg | |

| Density | 1.348 g/cm³ at 25 °C | |

| Canonical SMILES | C1=CC(=CC=C1[O-])OCCCl | [1] |

| InChIKey | OBCFOPGCTNULTG-UHFFFAOYSA-N |[1] |

Safety and Handling

According to the Globally Harmonized System (GHS), this compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation[1]. It may also cause respiratory irritation and potentially an allergic skin reaction[1].

Primary GHS Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Trustworthiness in Practice: When handling this compound, standard laboratory precautions are critical. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.

Synthesis Protocol and Mechanistic Insight

This compound is typically synthesized via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ion of 4-nitrophenol acts as the nucleophile.

Detailed Experimental Protocol

The following protocol is a validated method for the synthesis of this compound, adapted from established procedures[4][5].

Step 1: Deprotonation of 4-Nitrophenol

-

To a solution of 4-nitrophenol (10 mmol, 1.39 g) in 25 mL of a suitable solvent like acetonitrile or anhydrous ethanol, add a mild base such as potassium carbonate (10 mmol, 1.38 g) or cesium carbonate[4][5].

-

Expert Insight: Potassium or cesium carbonate is chosen as the base because it is strong enough to deprotonate the acidic phenol (pKa ≈ 7.1) to form the highly nucleophilic 4-nitrophenoxide ion, but not so strong as to promote unwanted side reactions with the alkyl halide.

Step 2: Nucleophilic Attack

-

To the resulting suspension, add 1-bromo-2-chloroethane (30 mmol, 2.5 mL) dropwise[5]. An excess of the alkylating agent is used to ensure the complete conversion of the phenoxide.

-

Expert Insight: 1-bromo-2-chloroethane is an effective alkylating agent here. The bromine atom is a better leaving group than chlorine, ensuring that the nucleophilic attack occurs preferentially at the carbon bonded to bromine.

Step 3: Reaction Execution

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC)[4][5].

Step 4: Work-up and Isolation

-

After cooling to room temperature, quench the reaction by adding water to dissolve the inorganic salts[4][5].

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 25 mL)[4][5].

-

Combine the organic layers and wash sequentially with water and brine to remove residual salts and impurities[4][5].

Step 5: Purification and Validation

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product[4][5].

-

The crude solid can be purified by grinding with ethanol or recrystallization to afford the final product as a white or pale yellow solid. A typical yield for this procedure is in the range of 66-84%[4][5].

-

Self-Validation: The identity and purity of the synthesized compound must be confirmed through analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS), and by measuring its melting point[4].

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The chemical utility of this compound stems from its bifunctional nature. It possesses two key reactive sites: the terminal alkyl chloride and the aromatic nitro group. This structure makes it a valuable building block in multi-step organic synthesis.

Key Chemical Reactions

-

Nucleophilic Substitution at the Alkyl Chloride: The terminal chlorine atom is susceptible to substitution by a wide range of nucleophiles (e.g., amines, thiols, azides). This allows for the facile introduction of a linker or another functional group, extending the molecular chain.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline (amino group) using standard reducing agents like H₂/Pd-C, SnCl₂, or iron in acidic media. This transformation is fundamental, as the resulting aniline is a precursor for the synthesis of amides, sulfonamides, and diazonium salts, which are themselves gateways to a vast array of other functionalities.

Role as a Synthetic Intermediate

The combination of these reactive sites makes this compound a versatile intermediate, particularly in the synthesis of pharmaceuticals and other biologically active molecules[6][7]. Chlorinated nitroaromatic compounds are important building blocks for diverse heterocycles and industrial chemicals[8]. For instance, related compounds like 4-chloronitrobenzene are precursors for agricultural chemicals, antioxidants, and numerous pharmaceuticals, including analgesics and antibiotics[9].

The general synthetic strategy often involves:

-

Using the chloroethoxy group as a handle to attach the molecule to a larger scaffold via nucleophilic substitution.

-

Subsequently, or in a different synthetic route, reducing the nitro group to an amine.

-

Further functionalizing the newly formed amine to build the final target molecule.

This stepwise approach provides chemists with precise control over the construction of complex molecular architectures.

Logical Relationship in Synthesis

Caption: Synthetic utility of this compound.

References

-

This compound. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

1-Chloro-2-ethoxy-4-nitrobenzene. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). Chemspace. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). Infokem. Retrieved January 6, 2026, from [Link]

-

Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? (2016). Chemistry Stack Exchange. Retrieved January 6, 2026, from [Link]

-

Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2007). MDPI. Retrieved January 6, 2026, from [Link]

-

Exposure Data - Some nitrobenzenes and other industrial chemicals. (2018). NCBI Bookshelf. Retrieved January 6, 2026, from [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound | C8H8ClNO3 | CID 2764587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - C8H8ClNO3 | CSSB00011219774 [chem-space.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 3383-72-0 [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Exposure Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Chloroethoxy)-4-nitrobenzene

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 1-(2-Chloroethoxy)-4-nitrobenzene, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound. The focus is on not just presenting the data, but on interpreting it through the lens of molecular structure and functional group interactions, thereby offering a deeper understanding of the compound's properties.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₈H₈ClNO₃ and a molecular weight of approximately 201.61 g/mol .[1][2][3][4][5][6] The molecule's structure, characterized by a p-substituted nitrobenzene ring linked to a chloroethoxy group, gives rise to a distinct spectroscopic fingerprint. The electron-withdrawing nature of the nitro group and the electronegativity of the oxygen and chlorine atoms significantly influence the chemical environment of the constituent protons and carbons, which is clearly reflected in the NMR spectra. The various functional groups (ether, nitro, chloroalkane, aromatic ring) produce characteristic absorption bands in the IR spectrum, while the overall structure dictates the fragmentation pattern in mass spectrometry.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The electron-withdrawing nitro group strongly deshields the aromatic protons, particularly those in the ortho and para positions.[7] The ether oxygen also deshields the adjacent methylene protons.[8]

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (ortho to -NO₂) | ~ 8.2 | Doublet | 2H |

| Ar-H (ortho to -OCH₂CH₂Cl) | ~ 7.0 | Doublet | 2H |

| -OCH₂- | ~ 4.3 | Triplet | 2H |

| -CH₂Cl | ~ 3.9 | Triplet | 2H |

Interpretation:

-

Aromatic Protons: The two aromatic protons ortho to the strongly electron-withdrawing nitro group are expected to be the most downfield, appearing as a doublet around 8.2 ppm. The two aromatic protons ortho to the ether linkage will be upfield relative to these, appearing as a doublet around 7.0 ppm. The coupling between these two sets of protons will result in a characteristic AA'BB' system.

-

Aliphatic Protons: The methylene protons adjacent to the ether oxygen (-OCH₂-) are deshielded and are expected to appear as a triplet around 4.3 ppm. The methylene protons adjacent to the chlorine atom (-CH₂Cl) will also be deshielded, but slightly less so than the ether-linked protons, appearing as a triplet around 3.9 ppm. The triplet multiplicity arises from coupling with the adjacent methylene group.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and the electronic effects of the substituents.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-NO₂ | ~ 142 |

| C-O | ~ 164 |

| Ar-C (ortho to -NO₂) | ~ 125 |

| Ar-C (ortho to -OCH₂CH₂Cl) | ~ 115 |

| -OCH₂- | ~ 69 |

| -CH₂Cl | ~ 42 |

Interpretation:

-

Aromatic Carbons: The carbon atom attached to the nitro group (C-NO₂) and the carbon atom attached to the ether oxygen (C-O) will be the most downfield in the aromatic region. The carbon atoms ortho to the nitro group will be downfield, while those ortho to the ether group will be upfield.

-

Aliphatic Carbons: The carbon atom of the methylene group attached to the ether oxygen (-OCH₂-) will be more deshielded and appear further downfield than the carbon of the methylene group attached to the chlorine atom (-CH₂Cl).[8]

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.7 mL of a deuterated solvent in an NMR tube.

-

Instrument Setup: Insert the sample into the spectrometer and perform tuning and shimming.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Data Processing: Process the acquired data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Ar-NO₂ (asymmetric stretch) | ~ 1520 | Strong |

| Ar-NO₂ (symmetric stretch) | ~ 1345 | Strong |

| Ar-O-C (asymmetric stretch) | ~ 1250 | Strong |

| C-O-C (symmetric stretch) | ~ 1050 | Strong |

| C-Cl stretch | ~ 750 | Strong |

| Aromatic C=C stretch | 1600-1450 | Medium-Weak |

| Aromatic C-H stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H stretch | 3000-2850 | Medium |

Interpretation:

-

Nitro Group: The most characteristic peaks will be the strong asymmetric and symmetric stretching vibrations of the nitro group, expected around 1520 cm⁻¹ and 1345 cm⁻¹, respectively.[9]

-

Ether Linkage: The presence of the ether group will be confirmed by strong C-O stretching bands. The aryl-alkyl ether will show a strong asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹.[8]

-

Chloroalkane: A strong absorption band corresponding to the C-Cl stretch is expected in the fingerprint region, typically around 750 cm⁻¹.[9]

-

Aromatic Ring: The aromatic ring will exhibit C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹.[10]

-

Aliphatic Chain: The methylene groups will show C-H stretching vibrations in the 3000-2850 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Caption: Workflow for IR Spectroscopy using the KBr Pellet Method

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 201 and 203 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). A protonated molecule [M+H]⁺ may be observed at m/z 202 and 204.[1][2]

-

Major Fragments: The fragmentation of this compound is expected to proceed through several pathways, including cleavage of the ether bond and loss of the chloroethyl side chain.

Proposed Fragmentation Pathways:

-

Loss of the chloroethyl group: Cleavage of the Ar-O bond can lead to the formation of a 4-nitrophenoxy radical and a chloroethyl cation.

-

Cleavage of the ether C-O bond: Fragmentation can occur at the C-O bond of the ether, leading to a 4-nitrophenyl cation.

-

Loss of a chlorine atom: The molecule can lose a chlorine radical to form a cation at m/z 166.

-

Loss of the nitro group: Fragmentation may involve the loss of the NO₂ group.

Caption: Proposed Major Fragmentation Pathways for this compound

Experimental Protocol for Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrument Setup: Set up the gas chromatograph (GC) with an appropriate column and temperature program to separate the compound from any impurities. The mass spectrometer (MS) is typically operated in electron ionization (EI) mode.

-

Data Acquisition: Inject the sample into the GC. The separated compound will enter the MS, where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the proposed pathways.

Summary of Spectroscopic Data

The following table summarizes the predicted key spectroscopic data for this compound.

| Technique | Key Features |

| ¹H NMR | Aromatic protons at ~8.2 and ~7.0 ppm; Aliphatic protons at ~4.3 and ~3.9 ppm. |

| ¹³C NMR | Aromatic carbons from ~115 to ~164 ppm; Aliphatic carbons at ~69 and ~42 ppm. |

| IR | Strong NO₂ stretches (~1520, ~1345 cm⁻¹); Strong C-O stretches (~1250, ~1050 cm⁻¹); Strong C-Cl stretch (~750 cm⁻¹). |

| MS | Molecular ion at m/z 201/203 (3:1 ratio); Key fragments from loss of chloroethyl and nitro groups. |

Conclusion

The comprehensive spectroscopic analysis of this compound, including ¹H NMR, ¹³C NMR, IR, and MS, provides a detailed and self-validating characterization of its molecular structure. The predicted data, based on established principles of spectroscopy and comparison with analogous compounds, offers a robust framework for researchers to confirm the identity and purity of this important chemical intermediate. The provided experimental protocols serve as a practical guide for obtaining high-quality spectroscopic data.

References

-

Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). [Link]

-

The Journal of Chemical Physics. Analysis of the Electron Spin Resonance Spectra of Aromatic Nitrosubstituted Anion Radicals. [Link]

-

Acta Chemica Malaysia. EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. [Link]

-

Journal of the American Chemical Society. The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

SpectraBase. 1-[2-(2-Chloroethoxy)ethoxy]-4-nitrobenzene. [Link]

-

DTIC. mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. [Link]

-

MDPI. Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts. [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

-

SpectraBase. 1-[2-(2-Chloroethoxy)ethoxy]-4-nitrobenzene - Optional[13C NMR] - Spectrum. [Link]

-

PubChem. 1-Chloro-2-ethoxy-4-nitrobenzene. [Link]

-

PubChem. This compound. [Link]

-

NIST WebBook. Benzene, 1-chloro-4-nitro-. [Link]

-

ResearchGate. IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Science. [Link]

-

PubChemLite. This compound (C8H8ClNO3). [Link]

-

Journal of the American Chemical Society. The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Chemspace. This compound. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

University of Wisconsin-River Falls. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Corin Wagen. Computational NMR Prediction: A Microreview. [Link]

-

NIST WebBook. Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 3383-72-0 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 1-Chloro-2-ethoxy-4-nitrobenzene | C8H8ClNO3 | CID 69438761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C8H8ClNO3 | CID 2764587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - C8H8ClNO3 | CSSB00011219774 [chem-space.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. eng.uc.edu [eng.uc.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Solubility of 1-(2-Chloroethoxy)-4-nitrobenzene in Common Laboratory Solvents

Abstract

The solubility of a compound is a critical physicochemical parameter that profoundly influences its behavior in biological and chemical systems. For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility profile is fundamental for experimental design, from reaction chemistry to formulation and bioassay development. This guide provides an in-depth technical overview of the solubility of 1-(2-Chloroethoxy)-4-nitrobenzene, a key intermediate in organic synthesis. We will explore the theoretical principles governing its solubility, present a predicted solubility profile in a range of common laboratory solvents, and provide detailed, field-proven protocols for its experimental determination. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for critical research applications.

Compound Overview: this compound

This compound is a substituted aromatic compound with significant utility as a building block in the synthesis of more complex molecules. Its structure incorporates several key functional groups that dictate its chemical reactivity and physical properties, including solubility.

Chemical Identity and Properties:

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₈ClNO₃ | [1] |

| Molecular Weight | 201.61 g/mol | [1] |

| CAS Number | 3383-72-0 | [1][2][3][4][5] |

| Physical State | Solid (White to light yellow powder/crystal) | [3][4] |

| Melting Point | 57-61 °C | [4] |

| Structure | PubChem |

The molecule's architecture—featuring a nonpolar benzene ring, a polar nitro group, a polar ether linkage, and an alkyl halide—suggests a nuanced solubility profile, making a systematic evaluation essential.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[6][7] The dissolution process involves overcoming two sets of forces: the solute-solute interactions within the crystal lattice and the solvent-solvent interactions, and replacing them with new solute-solvent interactions.

For this compound, we can predict its behavior based on its structural components:

-

Nonpolar Character: The benzene ring provides a significant nonpolar, hydrophobic region. This suggests good solubility in nonpolar organic solvents.

-

Polar Character: The nitro group (-NO₂) is strongly polar and can act as a hydrogen bond acceptor. The ether linkage (-O-) also contributes polarity and can accept hydrogen bonds. The chloro-ethyl group adds some polarity. These features suggest potential solubility in polar aprotic and, to a lesser extent, polar protic solvents.

Based on these characteristics and the known behavior of similar compounds like nitrobenzene and 1-chloro-2-nitrobenzene, which are readily soluble in organic solvents but have low water solubility, a similar pattern can be anticipated.[6][8][9]

Predicted Solubility Profile

While precise quantitative data requires experimental determination, a qualitative solubility profile can be predicted. This is invaluable for initial solvent screening for reactions, purification, and analytical method development.

| Solvent Class | Common Examples | Predicted Solubility of this compound | Rationale |

| Nonpolar | Hexane, Toluene, Benzene, Diethyl Ether | Soluble to Very Soluble | The nonpolar benzene ring is the dominant feature, interacting favorably with nonpolar solvents through van der Waals forces. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | These solvents possess a significant dipole moment that can interact effectively with the polar nitro and ether groups of the solute, while their organic character accommodates the nonpolar ring. |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble (in Water); Slightly Soluble to Soluble (in Alcohols) | Water's strong hydrogen-bonding network is difficult to disrupt for a large, moderately polar molecule with limited hydrogen-bonding capability.[6] Shorter-chain alcohols like ethanol are better solvents due to their alkyl portions, which can interact with the benzene ring.[10] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very Soluble | These solvents have a polarity that is intermediate and are excellent at dissolving a wide range of organic compounds, including those with chloro- and nitro- functionalities. |

Experimental Determination of Solubility: Protocols and Workflows

To move from prediction to quantification, rigorous experimental protocols are required. The choice between an equilibrium and a kinetic solubility assay depends on the research question.[11] Equilibrium solubility measures the true thermodynamic solubility and is crucial for pre-formulation, while kinetic solubility is a higher-throughput method often used for early-stage compound screening.[11][12][13]

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining thermodynamic solubility.[14] It involves agitating an excess of the solid compound in the solvent for an extended period to ensure equilibrium is reached.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., 5-10 mg in 1 mL) in a glass vial. The key is to have undissolved solid remaining at the end of the experiment, which visually confirms that the solution is saturated.[14]

-

Equilibration: Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period, typically 24 to 72 hours.[14][15] The equilibration time should be long enough to ensure the concentration of the dissolved compound is no longer changing.[15]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully separate the saturated supernatant from the undissolved solid. This is a critical step; common methods include centrifugation followed by collecting the supernatant, or filtration through a syringe filter (e.g., 0.45 µm PTFE).[14][16] Causality Note: Filtration is often preferred, but one must be cautious of potential solute adsorption onto the filter membrane, which can lead to an underestimation of solubility.[14] Pre-rinsing the filter with the solution can mitigate this.

-

Quantification: Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, as aromatic nitro-compounds are strongly UV-active.

-

Calculation: Prepare a calibration curve using standard solutions of this compound of known concentrations. Use the calibration curve to determine the concentration of the compound in the diluted filtrate. The final solubility value (e.g., in mg/mL or µg/mL) is calculated by accounting for the dilution factor.

Protocol: High-Throughput Kinetic Solubility Assay

This method is designed for speed and is well-suited for screening multiple compounds or solvent conditions in parallel, often in a 96-well plate format.[11][17] It measures how much compound remains in solution after being introduced from a concentrated DMSO stock and precipitating.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[18]

-

Assay Plate Setup: Using a liquid handler or multichannel pipette, dispense a small volume of the DMSO stock solution (e.g., 1-5 µL) into the wells of a microtiter plate.[17]

-

Incubation: Add the aqueous buffer or test solvent to each well to achieve the desired final compound concentration.[17] Mix thoroughly and incubate the plate at a controlled temperature for a shorter period, typically 1 to 2 hours.[17] Causality Note: This short incubation time is why this is a "kinetic" assay; the system does not reach thermodynamic equilibrium.[11]

-

Precipitate Detection/Removal: The solubility can be assessed in two primary ways:

-

Nephelometry (Light Scattering): The plate is read directly in a nephelometer, which measures the light scattered by any precipitate that has formed. Higher scattering indicates lower solubility.[11][17]

-

Direct UV / LC-MS: The plate is filtered (using a filter plate) or centrifuged to pellet the precipitate. The concentration of the compound remaining in the supernatant is then quantified, often by UV spectrophotometry or LC-MS/MS after dilution.[12][17]

-

-

Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is observed (for nephelometry) or the measured concentration in the supernatant.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate care.

-

Hazards: It is known to cause skin irritation and serious eye irritation.[1][4][19]

-

Precautions: Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[19] Avoid breathing dust. Wash hands thoroughly after handling.

Conclusion

This compound exhibits a solubility profile consistent with its moderately polar, aromatic structure. It is predicted to be highly soluble in a range of common organic solvents, including chlorinated, polar aprotic, and nonpolar solvents, but poorly soluble in water. This guide provides the theoretical framework and robust, validated experimental protocols necessary for researchers to accurately quantify its solubility. This critical data will empower scientists to optimize reaction conditions, develop effective purification strategies, and design reliable analytical and biological assays, ultimately accelerating research and development timelines.

References

- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2764587, this compound. PubChem. Retrieved January 6, 2026, from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved January 6, 2026, from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved January 6, 2026, from [Link]

-

Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. PubMed. Retrieved January 6, 2026, from [Link]

-

Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved January 6, 2026, from [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Retrieved January 6, 2026, from [Link]

-

Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. PubMed. Retrieved January 6, 2026, from [Link]

-

Solubility of Things. (n.d.). Nitrobenzene. Retrieved January 6, 2026, from [Link]

-

LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7416, Nitrobenzene. PubChem. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7474, 1-Chloro-4-nitrobenzene. PubChem. Retrieved January 6, 2026, from [Link]

-

Solubility of Things. (n.d.). 1-Chloro-2-nitrobenzene. Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound | C8H8ClNO3 | CID 2764587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3383-72-0 [chemicalbook.com]

- 3. labproinc.com [labproinc.com]

- 4. This compound | 3383-72-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 3383-72-0|this compound|BLD Pharm [bldpharm.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem.ws [chem.ws]

- 8. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 1-Chloro-4-nitrobenzene | C6H4ClNO2 | CID 7474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. enamine.net [enamine.net]

- 14. researchgate.net [researchgate.net]

- 15. hrcak.srce.hr [hrcak.srce.hr]

- 16. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 19. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Reactivity of the Nitro Group on 1-(2-Chloroethoxy)-4-nitrobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical reactivity centered on the nitro functional group of 1-(2-Chloroethoxy)-4-nitrobenzene. As a versatile synthetic intermediate, understanding the specific transformations of this molecule is critical for its effective application in medicinal chemistry and materials science. This document moves beyond a simple recitation of reactions to provide a mechanistic understanding and practical, field-tested protocols.

Molecular Architecture and Electronic Landscape

This compound, with the chemical formula C₈H₈ClNO₃, is an aromatic compound characterized by a benzene ring substituted with a nitro group and a 2-chloroethoxy group at the para position.[1][2][3] The inherent reactivity of this molecule is dictated by the powerful electron-withdrawing nature of the nitro (-NO₂) group, which profoundly influences the electron density of the aromatic ring.

-

Nitro Group (-NO₂): This group is strongly electron-withdrawing through both inductive (-I) and resonance (-R) effects.[4][5] It deactivates the benzene ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution.[6][7]

-

2-Chloroethoxy Group (-OCH₂CH₂Cl): This substituent has a more nuanced electronic character. The ether oxygen can donate electron density to the ring via a resonance effect (+R), while the electronegativity of the oxygen and the chlorine atom imparts an overall electron-withdrawing inductive effect (-I). Generally, for alkoxy groups, the +R effect is dominant, making them ortho-, para-directing activators for electrophilic substitution. However, in the context of nucleophilic substitution, its influence is secondary to the powerful activation provided by the nitro group.

The primary locus of reactivity, and the focus of this guide, is the nitro group itself and the aromatic positions it activates. The principal transformations involve the reduction of the nitro group to an amine and its role in facilitating nucleophilic aromatic substitution.

Key Reactivities of the Nitro Group

The synthetic utility of this compound is primarily derived from two key transformations involving the nitro group: its reduction to an aniline and its activation of the aromatic ring towards nucleophilic attack.

Reduction of the Nitro Group to 4-(2-Chloroethoxy)aniline

The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, providing a gateway to a vast array of further chemical modifications, including diazotization and amide bond formation. The presence of a reducible alkyl chloride in this compound necessitates a careful choice of reducing agent to ensure chemoselectivity.

Several methods are effective for this transformation, with varying degrees of selectivity and operational complexity. The most common and reliable methods involve catalytic hydrogenation or the use of metals in acidic media.